

Spectroscopic Profile of 2-(Furan-2-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Furan-2-yl)acetic acid

Cat. No.: B1265584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Furan-2-yl)acetic acid**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes experimentally derived ^1H NMR data, along with predicted ^{13}C NMR, IR, and Mass Spectrometry data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols and a workflow diagram for spectroscopic analysis are also provided to assist researchers in their laboratory work.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(Furan-2-yl)acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

The following ^1H NMR data was obtained from a spectrum of **2-(Furan-2-yl)acetic acid** dissolved in DMSO-d6.[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12.5 (very broad s)	singlet	-	COOH
~7.55	dd	1.8, 0.8	H5
~6.40	dd	3.2, 1.8	H4
~6.25	d	3.2	H3
~3.75	s	-	CH ₂

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~172	C=O
~148	C2
~143	C5
~111	C4
~108	C3
~35	CH ₂

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of **2-(Furan-2-yl)acetic acid** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Bond Vibration	Description
2500-3300	O-H stretch	Broad band, characteristic of a carboxylic acid
~1700	C=O stretch	Strong, sharp absorption
~1500-1600	C=C stretch	Furan ring vibrations
~1000-1300	C-O stretch	Furan ring and carboxylic acid C-O stretches
~3100	=C-H stretch	Furan ring C-H
~2900	-C-H stretch	Methylene C-H

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of **2-(Furan-2-yl)acetic acid** would provide information about its molecular weight and fragmentation pattern.

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
126	High	[M] ⁺ (Molecular Ion)
81	High	[M - COOH] ⁺
67	Moderate	[C ₄ H ₃ O] ⁺
39	Moderate	[C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **2-(Furan-2-yl)acetic acid**.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-10 mg of **2-(Furan-2-yl)acetic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Vortex the sample to ensure homogeneity.

Instrumentation and Data Acquisition:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for analysis.
- Place the NMR tube into the spectrometer's probe.
- Shim the magnetic field to achieve homogeneity.
- For ¹H NMR, acquire a standard one-dimensional proton spectrum.
- For ¹³C NMR, acquire a proton-decoupled carbon spectrum. A greater number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

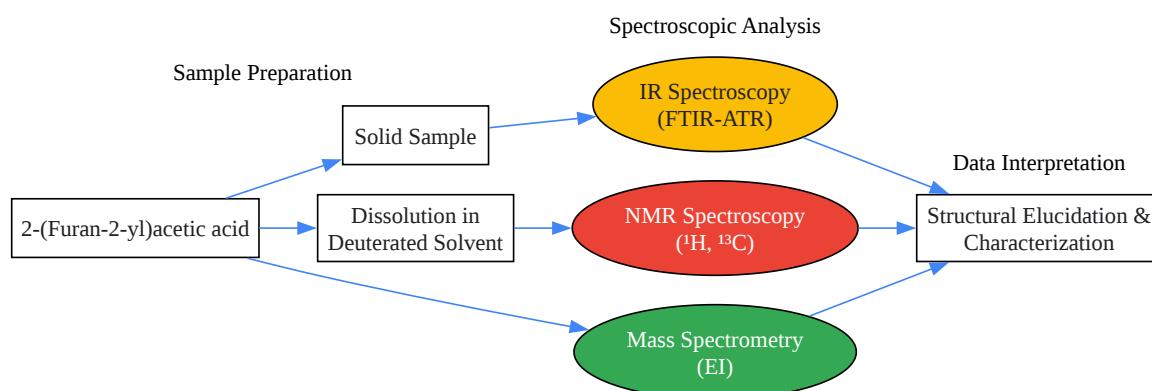
IR Spectroscopy Protocol (ATR Method)

Sample Preparation: No specific sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

- Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of **2-(Furan-2-yl)acetic acid** onto the ATR crystal and ensure good contact using the pressure arm.
- Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)


Sample Introduction and Ionization:

- Introduce a small amount of **2-(Furan-2-yl)acetic acid** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- In the ion source, bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

- Accelerate the resulting positively charged ions.
- Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detect the ions to generate the mass spectrum.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Furan-2-yl)acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265584#spectroscopic-data-of-2-furan-2-yl-acetic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com